Benzyl (4-chloropyridin-3-yl)carbamate
Overview
Description
“Benzyl (4-chloropyridin-3-yl)carbamate” is a chemical compound . It has diverse applications, ranging from drug development to material synthesis, thanks to its unique properties and versatility.
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times . Another synthesis method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent .Molecular Structure Analysis
The molecular formula of “Benzyl (4-chloropyridin-3-yl)carbamate” is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They can be installed and removed under relatively mild conditions . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) .Physical And Chemical Properties Analysis
“Benzyl (4-chloropyridin-3-yl)carbamate” has a molecular weight of 262.69 g/mol . It is slightly soluble in water, but highly soluble in organic solvents such as acetone and chloroform .Scientific Research Applications
7. Amination and Carboxylation
- Results : The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate. In addition, chiral substrates were resistant to racemization .
8. Selective Protection of Amino Groups
- Methods of Application : Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
9. Transcarbamation and Amidation
properties
IUPAC Name |
benzyl N-(4-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-15-8-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOGIOLUVMABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739582 | |
Record name | Benzyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-chloropyridin-3-yl)carbamate | |
CAS RN |
1033418-69-7 | |
Record name | Benzyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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